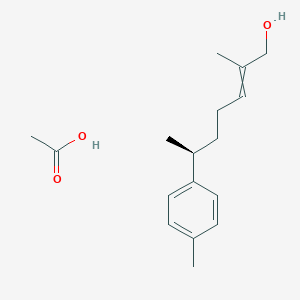
acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol is a compound that combines the properties of acetic acid and a specific heptenol derivative. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The heptenol derivative, (6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol, is a more complex organic molecule with a specific stereochemistry and functional groups that contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol can be achieved through a multi-step organic synthesis process. The starting materials typically include acetic acid and a precursor molecule that contains the heptenol structure. The synthesis involves several key steps:
Formation of the Heptenol Derivative: This step involves the preparation of (6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol through a series of reactions such as aldol condensation, reduction, and stereoselective synthesis.
Esterification: The heptenol derivative is then reacted with acetic acid under acidic conditions to form the ester linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Acidic or Basic Conditions: Sulfuric acid, sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or alcohols.
Scientific Research Applications
Acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. The specific stereochemistry of the heptenol derivative plays a crucial role in its binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Hepten-1-ol: A stereoisomer with similar structural features but different stereochemistry.
6-Methyl-2-(4-methylphenyl)-5-hepten-2-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
Acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol is unique due to its specific combination of acetic acid and the heptenol derivative, which imparts distinct chemical and biological properties
Properties
CAS No. |
163254-77-1 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol |
InChI |
InChI=1S/C15H22O.C2H4O2/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16;1-2(3)4/h5,7-10,14,16H,4,6,11H2,1-3H3;1H3,(H,3,4)/t14-;/m0./s1 |
InChI Key |
FAGLKZKGHBIGFM-UQKRIMTDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)CCC=C(C)CO.CC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC=C(C)CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















